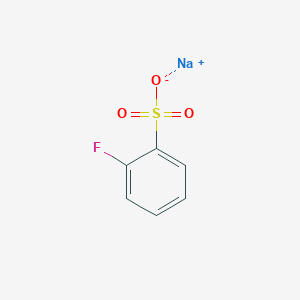
Sodium2-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FNaO3S. It is a sodium salt of 2-fluorobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-fluorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of sodium 2-fluorobenzenesulfonate and hydrochloric acid as a byproduct.
Industrial Production Methods
In industrial settings, sodium 2-fluorobenzenesulfonate is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and filtration, is common to obtain a high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used, usually under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Sodium 2-fluorobenzenesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, sodium 2-fluorobenzenesulfonate is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its unique properties make it useful in the development of diagnostic tools and therapeutic agents.
Industry
Industrially, sodium 2-fluorobenzenesulfonate is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which sodium 2-fluorobenzenesulfonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium benzenesulfonate
- Sodium 4-fluorobenzenesulfonate
- Sodium toluenesulfonate
Uniqueness
Sodium 2-fluorobenzenesulfonate is unique due to the presence of the fluorine atom at the ortho position relative to the sulfonate group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the fluorine atom can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C6H4FNaO3S |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
sodium;2-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QRAHTOAXCUTAKU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


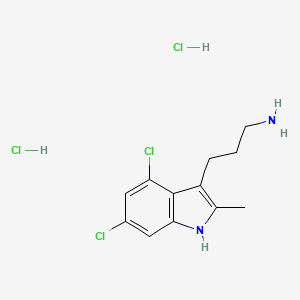
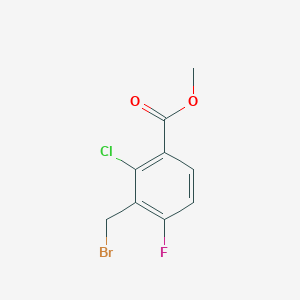


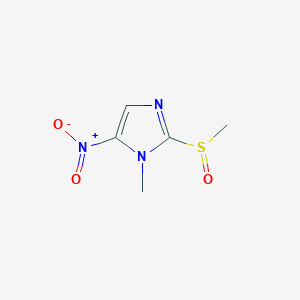

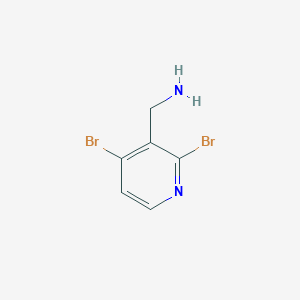

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

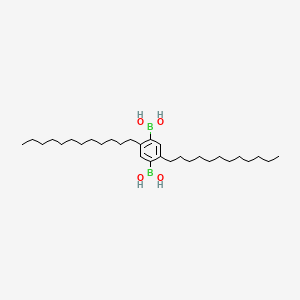
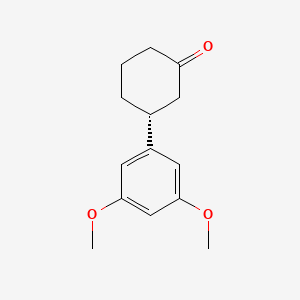

![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
